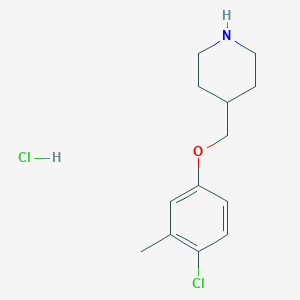

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride

Descripción general

Descripción

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride is a useful research compound. Its molecular formula is C13H19Cl2NO and its molecular weight is 276.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its interactions with various molecular targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-chloro-3-methylphenyl moiety linked to a 4-piperidinylmethyl ether structure. This unique combination of functional groups contributes to its biological activity, particularly in modulating receptor interactions and enzyme inhibition.

The mechanism by which this compound exerts its effects is primarily through interactions with specific receptors and enzymes.

- Molecular Targets : The compound may interact with neurotransmitter receptors, particularly those involved in cholinergic signaling, and certain bacterial enzymes.

- Binding Affinity : Preliminary studies indicate that the compound exhibits significant binding affinity to various biological targets, which is crucial for its pharmacological efficacy.

Biological Activity

Research indicates that this compound has several notable biological activities:

- Receptor Modulation : It has been shown to act as a modulator of muscarinic acetylcholine receptors, which are implicated in numerous neurological processes. This interaction suggests potential applications in treating disorders such as Alzheimer's disease and schizophrenia .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as butyrylcholinesterase (BChE), which plays a critical role in the hydrolysis of choline esters. Inhibition of BChE can have therapeutic implications in conditions characterized by cholinergic dysfunction .

Research Findings and Case Studies

Several case studies highlight the biological activity of this compound:

- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits BChE activity, with IC50 values indicating moderate potency. This suggests its potential use in managing conditions like myasthenia gravis or other cholinergic-related disorders.

- Neuropharmacological Effects : Animal studies have demonstrated that administration of the compound leads to significant behavioral changes consistent with enhanced cholinergic activity, supporting its role as a potential therapeutic agent for cognitive enhancement .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride | Different chloro-substituent position | Exhibits distinct antimicrobial properties |

| 3-Chloro-4-fluorophenyl 4-piperidinylmethyl ether hydrochloride | Fluorine instead of chlorine | Potentially different CNS activity profile |

| 2-Chloro-4-fluorophenyl 3-piperidinylmethyl ether hydrochloride | Altered ether position | Variations in reactivity due to different substituents |

The structural variations significantly influence the biological activities and therapeutic potentials of these compounds.

Aplicaciones Científicas De Investigación

4-Chloro-3-methylphenyl 4-piperidinylmethyl ether hydrochloride is a chemical compound with potential applications in environmental science, pollution research, and medicinal chemistry. Its structure includes a chloro-substituted aromatic ring and a piperidine moiety, contributing to its chemical properties and potential biological activities.

Environmental Science and Pollution Research

This compound is used to create nanofibers of poly (4-chloro-3-methylphenyl methacrylate) (CMPMA) and nano Ag-doped poly (CMPMA) composite nanofibers. Nano Ag-doped poly (CMPMA) composite nanofibers have demonstrated effectiveness in decontaminating water from microorganisms. Nanofibers are prepared through electrospinning.

Medicinal Chemistry Research

This compound is also utilized in synthesizing and characterizing 4- [4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives to assess their analgesic potential. Most of these compounds displayed potent analgesic efficacy with durations of action ranging from ultrashort to long. The derivatives were synthesized and characterized using physical and spectral methods, including HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR.

Reactions

The chemical behavior of this compound can be explored through reactions typical of ether and amine functionalities:

- N-alkylation to form quaternary ammonium salts.

- Acylation with various acylating agents.

- Ether cleavage under acidic conditions to yield corresponding phenols and alcohols.

These reactions are crucial for understanding the reactivity and potential modifications of the compound for various applications.

Potential Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities:

- Antimicrobial properties

- CNS activity

Analogues

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methylphenyl 4-piperidinylmethyl ether hydrochloride | Different chloro-substituent position | Exhibits distinct antimicrobial properties |

| 3-Chloro-4-fluorophenyl 4-piperidinylmethyl ether hydrochloride | Fluorine instead of chlorine | Potentially different CNS activity profile |

| 2-Chloro-4-fluorophenyl 3-piperidinylmethyl ether hydrochloride | Altered ether position | Variations in reactivity due to different substituents |

Propiedades

IUPAC Name |

4-[(4-chloro-3-methylphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO.ClH/c1-10-8-12(2-3-13(10)14)16-9-11-4-6-15-7-5-11;/h2-3,8,11,15H,4-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVMWQUZSOVGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCNCC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.